Phenol,2,6-dichloro-3,5-dimethoxy-
Description
Phenol,2,6-dichloro-3,5-dimethoxy- (CAS 1538605-09-2) is a halogenated and methoxylated aromatic compound featuring chlorine atoms at positions 2 and 6 and methoxy groups at positions 3 and 4. Its molecular formula is C₈H₇Cl₂O₃, with a molecular weight of 238.05 g/mol. This compound is widely utilized in medicinal chemistry as a critical pharmacophore in kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) and Bruton’s tyrosine kinase (BTK) . The dichloro-dimethoxyphenyl moiety enhances binding affinity to the ATP-binding pocket of kinases due to its optimal steric and electronic interactions, such as hydrogen bonding with conserved residues (e.g., Asp-Phe-Gly motif) and hydrophobic packing behind the gatekeeper residue .
Properties
Molecular Formula |
C8H8Cl2O3 |
|---|---|
Molecular Weight |
223.05 g/mol |
IUPAC Name |
2,6-dichloro-3,5-dimethoxyphenol |
InChI |
InChI=1S/C8H8Cl2O3/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3,11H,1-2H3 |
InChI Key |
GXBRSWFNHPXMDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dichloro-3,5-dimethoxy- typically involves the chlorination of 3,5-dimethoxyphenol. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective chlorination at the 2 and 6 positions .
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,6-dichloro-3,5-dimethoxy- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dichloro-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or demethoxylated products.
Substitution: The chlorine atoms and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and other quinones.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated phenols. Substitution reactions can lead to the formation of various substituted phenols .
Scientific Research Applications
Phenol, 2,6-dichloro-3,5-dimethoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 2,6-dichloro-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound can also generate reactive intermediates that interact with cellular components, contributing to its overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenols with Varying Halogen/Methoxy Patterns
Key Insights :
- Halogen Positioning : The 2,6-dichloro substitution is critical for FGFR selectivity. Adding a third chlorine (2,4,6-trichloro) disrupts binding, as seen in trichloro-dimethoxyphenyl derivatives, likely due to steric hindrance .
- Methoxy vs. Methyl: Methoxy groups at 3,5 positions enhance hydrogen bonding (e.g., with Asp694 in FGFR1), whereas methyl groups (e.g., 3,4-dimethylphenol) lack this capability .
- Phenol vs. Aniline: Replacing the phenolic -OH with -NH₂ (as in 2,6-dichloro-3,5-dimethoxyaniline) reduces kinase affinity, highlighting the importance of the hydroxyl group for hydrogen bonding .
Analogues in Kinase Inhibitor Scaffolds
Table 2: Comparative Activity in Kinase Inhibitors
Key Insights :
- Scaffold Flexibility: The dichloro-dimethoxyphenyl group retains potency across diverse scaffolds (quinazoline, indazole, thienopyrimidine), indicating its broad applicability in kinase inhibitor design .
- Covalent vs. Non-Covalent Binding: In covalent inhibitors (e.g., BLU9931), the dichloro-dimethoxy group non-covalently stabilizes the binding mode, while warheads (e.g., acrylamide) target cysteine residues .
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